molecular formula C22H20N2O2S B5432896 2-(3-METHYLBENZAMIDO)-N-PHENYL-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

2-(3-METHYLBENZAMIDO)-N-PHENYL-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B5432896
M. Wt: 376.5 g/mol
InChI Key: DNSIKFMLBRRJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-METHYLBENZAMIDO)-N-PHENYL-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-(3-METHYLBENZAMIDO)-N-PHENYL-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE, typically involves heterocyclization reactions. Common methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald reaction involves the condensation of α-cyanoesters with elemental sulfur and ketones under basic conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often employs microwave-assisted synthesis due to its efficiency and rapid reaction kinetics. For example, the microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C can yield 3-aminobenzo[b]thiophenes in high yields .

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYLBENZAMIDO)-N-PHENYL-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophenes, depending on the specific reaction conditions .

Scientific Research Applications

2-(3-METHYLBENZAMIDO)-N-PHENYL-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-METHYLBENZAMIDO)-N-PHENYL-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, thiophene derivatives can inhibit enzymes like kinases, which play a crucial role in cell signaling pathways. The compound’s structure allows it to bind to the active site of these enzymes, thereby modulating their activity .

Properties

IUPAC Name

2-[(3-methylbenzoyl)amino]-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-14-7-5-8-15(13-14)20(25)24-22-19(17-11-6-12-18(17)27-22)21(26)23-16-9-3-2-4-10-16/h2-5,7-10,13H,6,11-12H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSIKFMLBRRJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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